1-Methoxy-2-methylhex-4-en-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-2-methylhex-4-en-3-one can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1-hexene with methanol in the presence of an acid catalyst. The reaction proceeds via an electrophilic addition mechanism, where the double bond of 2-methyl-1-hexene reacts with methanol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common catalysts used in these processes include sulfuric acid and p-toluenesulfonic acid.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-methylhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted enones
Scientific Research Applications
1-Methoxy-2-methylhex-4-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-methoxy-2-methylhex-4-en-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-propanol: A similar compound with a methoxy group and a shorter carbon chain.
2-Methyl-1-hexene: A related compound with a similar carbon skeleton but lacking the methoxy group.
1-Methoxy-2-methyl-1-penten-3-one: Another enone with a similar structure but different substitution pattern.
Uniqueness
1-Methoxy-2-methylhex-4-en-3-one is unique due to its specific combination of functional groups and carbon skeleton. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
13058-37-2 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-methoxy-2-methylhex-4-en-3-one |
InChI |
InChI=1S/C8H14O2/c1-4-5-8(9)7(2)6-10-3/h4-5,7H,6H2,1-3H3 |
InChI Key |
WDUJWJKKSGKLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C(C)COC |
Origin of Product |
United States |
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